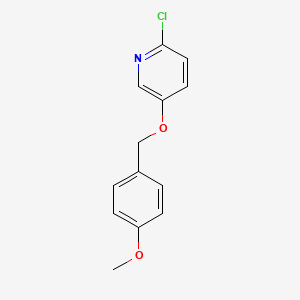

2-Chloro-5-((4-methoxybenzyl)oxy)pyridine

Descripción general

Descripción

2-Chloro-5-((4-methoxybenzyl)oxy)pyridine is a useful research compound. Its molecular formula is C13H12ClNO2 and its molecular weight is 249.69 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Chloro-5-((4-methoxybenzyl)oxy)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-((4-methoxybenzyl)oxy)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis of Pyrroline via Hydroimination Cyclization

A study by Usami et al. (2018) explored the use of O-(4-methoxybenzyl) oxime ether for synthesizing pyrroline through iminyl radical intramolecular hydroimination, facilitated by visible-light irradiation (Usami, Yamaguchi, Tada, & Itoh, 2018).

Reactivity of Chloropyridines in Nucleophilic Substitution

Coppens et al. (2010) investigated the reactivity of 2- and 4-chloro derivatives of pyridine with piperidine, indicating an enhanced built-in solvation in the case of 2-chloropyridine-N oxide (Coppens, Declerck, Gillet, & Nasielski, 2010).

Supramolecular Architectures in Pyridine-Based Hydrazone Derivatives

Khalid et al. (2021) synthesized novel pyridine-based hydrazone derivatives, including those with a chloropyridine structure, and analyzed their properties using X-ray crystallography and density functional theory (Khalid, Ali, Asim, Tahir, Khan, Vieira, Torre, & Usman, 2021).

Benzylic Hydroxylation Catalyzed by Chloroperoxidase

Miller et al. (1995) demonstrated the oxidation of p-methylanisole to 4-methoxybenzyl alcohol by chloroperoxidase, showing the enzyme's substrate specificity (Miller, Tschirret-Guth, & Ortiz de Montellano, 1995).

Kinetic Resolution of Glycerol Analogues

Aoyagi et al. (2021) conducted a study on the lipase TL®-mediated kinetic resolution of glycerol analogues, including those with 4-methoxybenzyl groups, for efficient convergent synthesis of enantiomeric glycerol units (Aoyagi, Nomura, Horiba, Shikano, Omura, Omiya, Fukuzawa, Yano, Williams, Takeya, & Hitotsuyanagi, 2021).

Optically Active Derivatives for Asymmetric Catalysis

Busto et al. (2006) explored the bioreduction of ketones to obtain optically active alcohols, including 4-chloro-2-(1-hydroxybenzyl)pyridine, and their application in asymmetric catalysis (Busto, Gotor‐Fernández, & Gotor, 2006).

Propiedades

IUPAC Name |

2-chloro-5-[(4-methoxyphenyl)methoxy]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2/c1-16-11-4-2-10(3-5-11)9-17-12-6-7-13(14)15-8-12/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCIILCYVOOFLCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=CN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-((4-methoxybenzyl)oxy)pyridine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

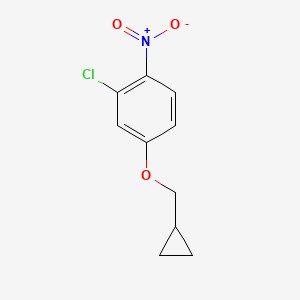

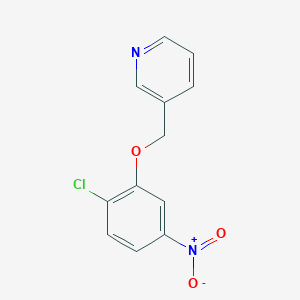

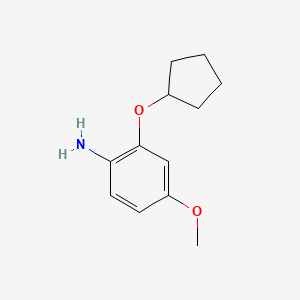

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4aR,5aS,8aR,15aS,15bR)-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;hydrochloride](/img/structure/B7934798.png)

![2-Chloro-5-[(3-fluorophenyl)methoxy]pyridine](/img/structure/B7934836.png)

![2-Chloro-5-[(3-methylphenyl)methoxy]pyridine](/img/structure/B7934841.png)